molecular formula C13H12N4O2 B4515499 [4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]cyanamide

[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]cyanamide

Cat. No.: B4515499
M. Wt: 256.26 g/mol
InChI Key: XORXXOUZGYYYCJ-UHFFFAOYSA-N
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Description

[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]cyanamide is a heterocyclic compound that features a pyrimidine ring substituted with a 3,4-dimethoxyphenyl group and a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the cyanamide group, converting it to an amine.

    Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]cyanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

  • [4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amine
  • [4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]methanol

Comparison: Compared to its analogs, [4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]cyanamide is unique due to the presence of the cyanamide group, which imparts distinct chemical reactivity and potential biological activity. The cyanamide group can participate in a variety of chemical reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[4-(3,4-dimethoxyphenyl)pyrimidin-2-yl]cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-18-11-4-3-9(7-12(11)19-2)10-5-6-15-13(17-10)16-8-14/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORXXOUZGYYYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NC=C2)NC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]cyanamide
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[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]cyanamide
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[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]cyanamide
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[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]cyanamide
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